ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate
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Overview
Description
ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate typically involves the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst. This reaction provides the desired compound, which can further react with different hydrazines to form various derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate include:
Pyrrole derivatives: Known for their diverse biological activities and therapeutic potential.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Indazole derivatives: Demonstrating anti-inflammatory and analgesic activities.
Uniqueness
ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its piperidine ring and chlorophenyl group contribute to its versatility and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H20ClNO3 |
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Molecular Weight |
309.79 g/mol |
IUPAC Name |
ethyl 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H20ClNO3/c1-2-21-16(20)13-7-9-18(10-8-13)15(19)11-12-3-5-14(17)6-4-12/h3-6,13H,2,7-11H2,1H3 |
InChI Key |
HZFUFLXBEPOGGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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